

# An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide

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## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-2-methylpyridine hydrobromide

**Cat. No.:** B1291643

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CAS Number: 718608-10-7

This technical guide provides a comprehensive overview of **5-(Bromomethyl)-2-methylpyridine hydrobromide**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and safe handling.

## Chemical and Physical Properties

**5-(Bromomethyl)-2-methylpyridine hydrobromide** is a pyridinium salt that serves as a reactive electrophile in various chemical transformations. Its structure features a pyridine ring substituted with a methyl group at the 2-position and a bromomethyl group at the 5-position, with the pyridine nitrogen protonated by hydrobromic acid.

Table 1: Chemical Identifiers and Computed Physical Properties

Property	Value	Source
CAS Number	718608-10-7	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Br <sub>2</sub> N	<a href="#">[1]</a>
Molecular Weight	266.96 g/mol	<a href="#">[1]</a>
IUPAC Name	5-(bromomethyl)-2-methylpyridine;hydrobromide	<a href="#">[1]</a>
SMILES	CC1=NC=C(C=C1)CBr.Br	<a href="#">[1]</a>
InChI Key	HEDJZTHUYQRPRW-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area	12.9 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>

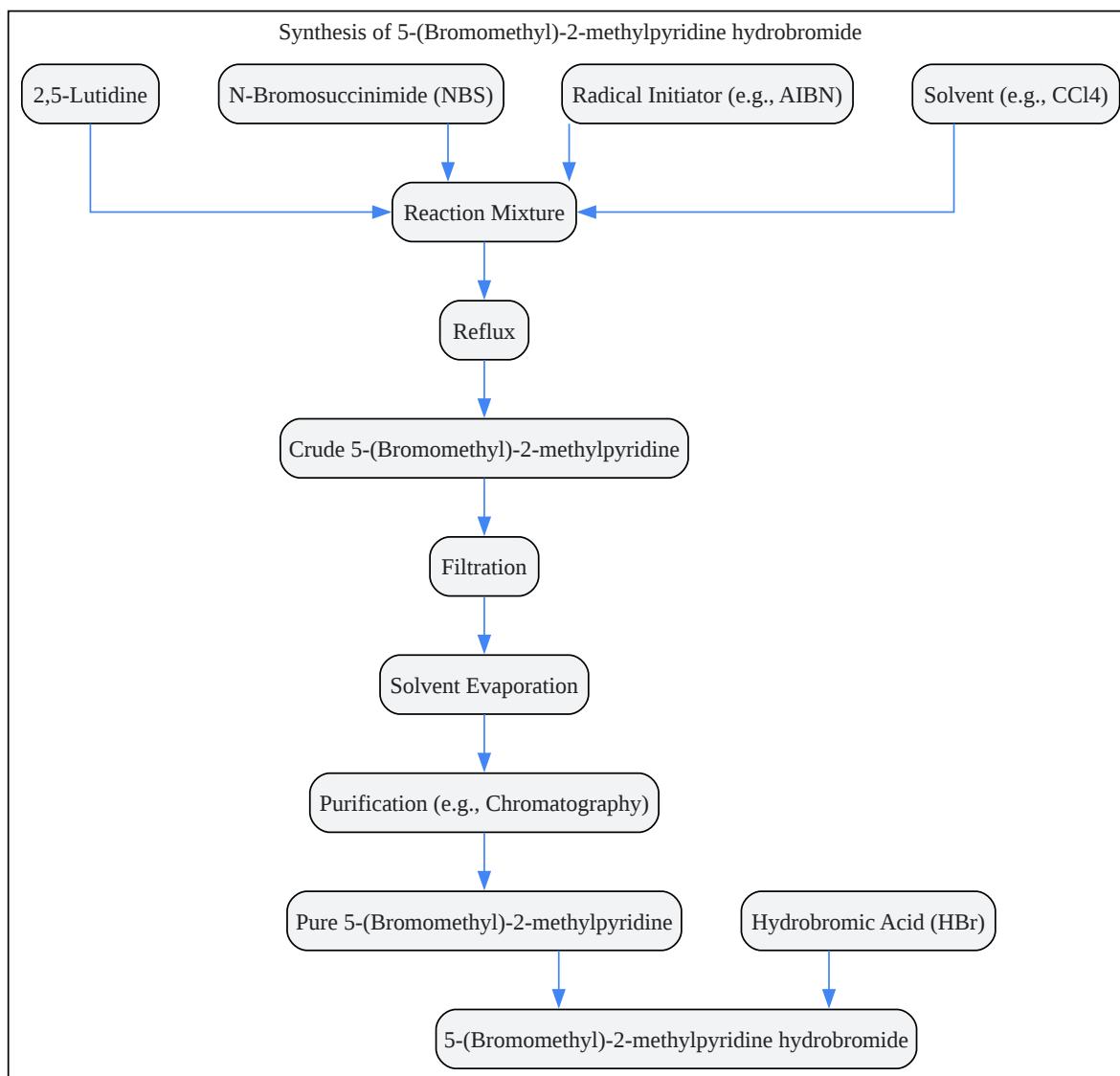
Note: Experimental physical properties such as melting point, boiling point, and solubility are not readily available in the public domain. The data presented are computed properties.

## Synthesis

The primary route for the synthesis of **5-(bromomethyl)-2-methylpyridine hydrobromide** involves the free-radical bromination of the corresponding dimethylpyridine precursor, 2,5-lutidine (2,5-dimethylpyridine). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride. The hydrobromide salt is then formed by treatment with hydrobromic acid.

While a specific, detailed experimental protocol for the synthesis of CAS number 718608-10-7 is not explicitly available in the reviewed literature, a general procedure can be inferred from similar reactions. For instance, the synthesis of the related compound 2-bromo-5-bromomethylpyridine involves refluxing 2-bromo-5-picoline with NBS and AIBN in carbon tetrachloride.[\[2\]](#)

## Proposed Synthetic Workflow:

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Caption: Proposed workflow for the synthesis of **5-(Bromomethyl)-2-methylpyridine hydrobromide**.

## Reactivity and Applications

**5-(Bromomethyl)-2-methylpyridine hydrobromide** is primarily utilized as an alkylating agent in organic synthesis. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions ( $S_N2$ ) with a variety of nucleophiles.

A significant application of this compound is in the synthesis of the second-generation antihistamine, Rupatadine.

### Experimental Protocol: Synthesis of Rupatadine

This protocol details the N-alkylation of desloratadine with **5-(bromomethyl)-2-methylpyridine hydrobromide**.

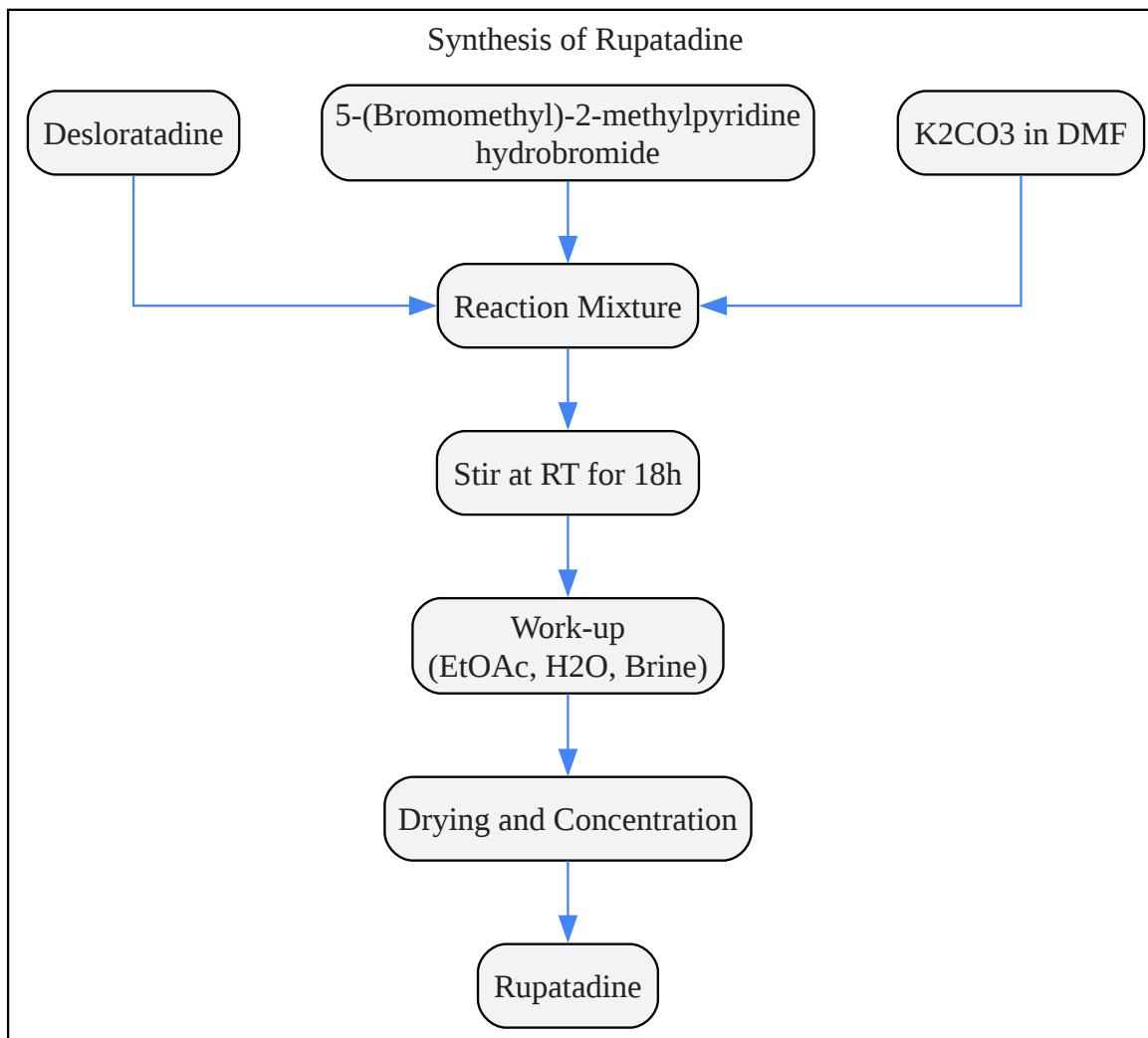
- Materials:

- Desloratadine
- **5-(Bromomethyl)-2-methylpyridine hydrobromide**
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water
- Brine
- Sodium sulfate ( $Na_2SO_4$ )

- Procedure:

- A mixture of desloratadine (200 mg, 0.643 mmol), **5-(bromomethyl)-2-methylpyridine hydrobromide** (224 mg, 0.836 mmol), and  $K_2CO_3$  (231 mg, 1.67 mmol) in DMF (10 mL) is stirred at room temperature for 18 hours.[3]
- The reaction mixture is then diluted with EtOAc.[3]
- The organic layer is washed sequentially with water (twice) and brine.[3]
- The organic layer is dried over  $Na_2SO_4$ , filtered, and concentrated to yield Rupatadine.[3]

Reaction Workflow:



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Caption: Workflow for the synthesis of Rupatadine using **5-(Bromomethyl)-2-methylpyridine hydrobromide**.

## Spectral Data (Predicted)

No experimental spectral data for **5-(Bromomethyl)-2-methylpyridine hydrobromide** has been identified in the reviewed literature. However, the expected spectral characteristics can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Methyl protons (-CH<sub>3</sub>): A singlet around 2.5 ppm.</li><li>- Bromomethyl protons (-CH<sub>2</sub>Br): A singlet around 4.5 ppm.</li><li>- Pyridine ring protons: Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic coupling patterns. The protonation of the pyridine nitrogen will likely cause a downfield shift of the ring protons compared to the free base.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Methyl carbon (-CH<sub>3</sub>): A signal in the aliphatic region, likely around 15-25 ppm.</li><li>- Bromomethyl carbon (-CH<sub>2</sub>Br): A signal around 30-40 ppm.</li><li>- Pyridine ring carbons: Aromatic carbons in the range of 120-160 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C-H stretching (aromatic): Peaks above 3000 cm<sup>-1</sup>.</li><li>- C-H stretching (aliphatic): Peaks just below 3000 cm<sup>-1</sup>.</li><li>- C=C and C=N stretching (aromatic ring): Peaks in the 1400-1600 cm<sup>-1</sup> region.</li><li>- C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm<sup>-1</sup>.</li><li>- N-H stretching (pyridinium): A broad absorption in the 2500-3000 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<p>The mass spectrum of the free base, 5-(bromomethyl)-2-methylpyridine, would be expected to show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group.</p>

## Safety and Handling

**5-(Bromomethyl)-2-methylpyridine hydrobromide** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information[\[1\]](#)

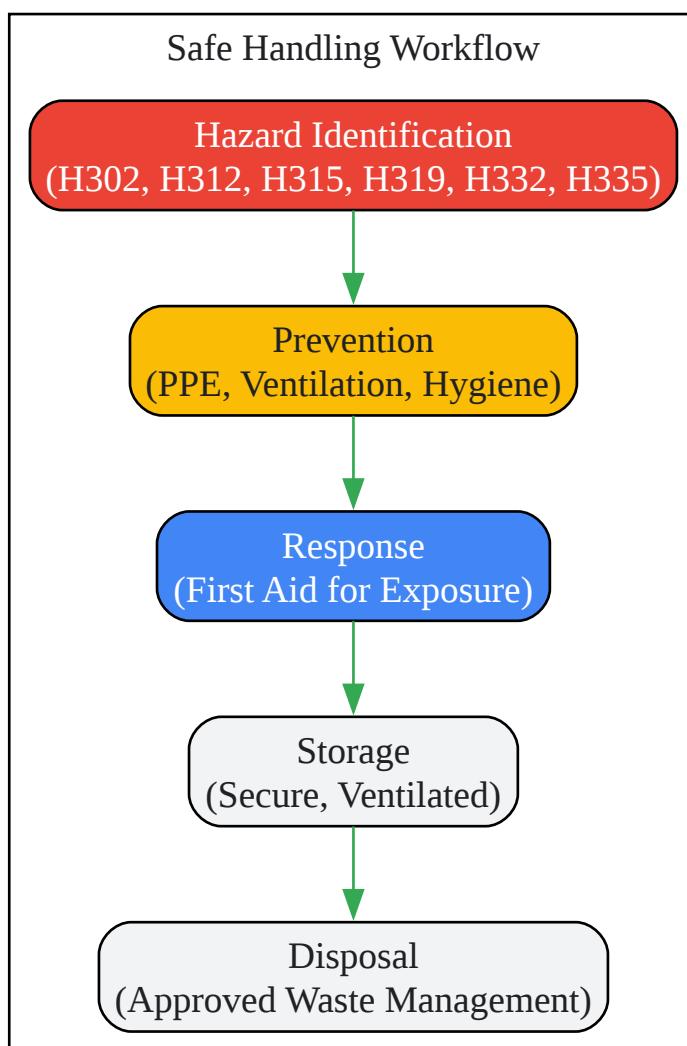
Pictogram	Signal Word	Hazard Statements
 alt text	Warning	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

#### Precautionary Measures:

- Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Response:
  - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
  - If on skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

- Disposal: Dispose of contents/container to an approved waste disposal plant.

Logical Relationship of Safety Precautions:



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Caption: Logical flow of safety measures for handling **5-(Bromomethyl)-2-methylpyridine hydrobromide**.

## Conclusion

**5-(Bromomethyl)-2-methylpyridine hydrobromide** is a valuable and reactive intermediate in organic synthesis, with a notable application in the pharmaceutical industry for the production of Rupatadine. While detailed experimental data on the compound itself is sparse in publicly

accessible sources, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on related compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this chemical. Further research and publication of its experimental properties would be beneficial to the scientific community.

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## References

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